Kaempferol 3-O-(6''-galloyl)-beta-D-glucopyranoside
Overview
Description
Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside is a flavonoid glycoside derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Mechanism of Action
Target of Action
Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside is a glucopyranoside that primarily targets HIV-2 RNase H . RNase H is a crucial enzyme in the replication of HIV-2, making it a significant target for antiviral drugs .
Mode of Action
This compound interacts with HIV-2 RNase H, inhibiting its function . The inhibition of this enzyme disrupts the replication process of the virus, thereby reducing its ability to infect host cells .
Biochemical Pathways
It’s known that the compound’s inhibitory action on hiv-2 rnase h disrupts the viral replication process, which is a critical pathway in the lifecycle of hiv-2 .
Pharmacokinetics
Then absorption by enterocytes occurs .
Result of Action
The primary result of Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside’s action is the inhibition of HIV-2 RNase H, leading to a disruption in the replication of the virus . This disruption reduces the virus’s ability to infect host cells, thereby potentially reducing the severity of the infection .
Action Environment
The action of Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside can be influenced by various environmental factors. For instance, the presence and composition of gut microbiota can impact the absorption of the compound . .
Biochemical Analysis
Biochemical Properties
Kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside can bind to proteins like heat shock proteins (HSPs) and modulate their function, thereby affecting cellular stress responses . The interactions of this compound with these biomolecules highlight its potential as a therapeutic agent in managing inflammation and oxidative stress.
Cellular Effects
Kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes and proteins . Additionally, kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside can inhibit the nuclear factor-kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines and chemokines . These effects on cell signaling pathways and gene expression underscore the compound’s potential in modulating cellular responses to oxidative stress and inflammation.
Molecular Mechanism
The molecular mechanism of action of kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation . Additionally, it can activate antioxidant response elements (AREs) in the genome, leading to the upregulation of genes involved in the antioxidant defense system . These molecular interactions highlight the compound’s potential in regulating cellular processes and protecting against oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside remains stable under physiological conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to its gradual degradation, which may affect its efficacy over time . Long-term studies in vitro and in vivo have demonstrated that kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside can exert lasting effects on cellular function, including sustained antioxidant and anti-inflammatory activities .
Dosage Effects in Animal Models
The effects of kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
Kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolism, including oxidation, reduction, and conjugation reactions . Enzymes such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs) play a crucial role in the metabolism of kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside, leading to the formation of metabolites that are excreted from the body . These metabolic pathways influence the compound’s bioavailability and biological activity, affecting its overall therapeutic potential.
Transport and Distribution
The transport and distribution of kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
Kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside exhibits specific subcellular localization, which can affect its activity and function. The compound has been shown to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside to specific organelles, influencing its biological activity . For instance, the localization of this compound in the mitochondria can enhance its antioxidant effects by directly scavenging reactive oxygen species (ROS) and protecting mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside typically involves the glycosylation of kaempferol with a galloyl-glucose donor. The reaction is often catalyzed by enzymes such as glycosyltransferases or through chemical methods using catalysts like Lewis acids . The reaction conditions usually require controlled temperatures and pH to ensure the selective formation of the desired glycoside.
Industrial Production Methods
Industrial production of Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express the necessary enzymes for glycosylation . This method is preferred for its efficiency and sustainability compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various kaempferol derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Comparison with Similar Compounds
Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other kaempferol derivatives . Similar compounds include:
Kaempferol 3-O-(2’'-galloyl)-beta-D-glucopyranoside: Exhibits similar neuroprotective effects but with different glycosylation.
Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside: Another flavonoid glycoside with comparable antioxidant and anti-inflammatory properties.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O15/c29-12-3-1-10(2-4-12)25-26(22(36)19-14(31)7-13(30)8-17(19)41-25)43-28-24(38)23(37)21(35)18(42-28)9-40-27(39)11-5-15(32)20(34)16(33)6-11/h1-8,18,21,23-24,28-35,37-38H,9H2/t18-,21-,23+,24-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMNAPXMGWBZSF-OAYLZIFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204859 | |
Record name | Astragalin 6''-gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56317-05-6 | |
Record name | Kaempferol 3-O-(6′′-galloyl)-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56317-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Astragalin 6''-gallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Astragalin 6''-gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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